n-(2-(Pyridin-3-yl)ethyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c17-14(13-6-2-1-3-7-13)16-10-8-12-5-4-9-15-11-12/h1-7,9,11H,8,10H2,(H,16,17) |
InChI Key |
RCTBDCAWSPWKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CN=CC=C2 |
Origin of Product |
United States |
Contextualization Within the Landscape of Benzamide Derivatives As Bioactive Scaffolds
Benzamide (B126) derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. These compounds are characterized by a benzene (B151609) ring attached to an amide group. The versatility of the benzamide scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to the development of benzamide-containing drugs with a broad spectrum of biological activities.
Historically, benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. More recently, their therapeutic potential has expanded to include anticancer, anti-inflammatory, and antimicrobial applications. For instance, a number of benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.
The biological activity of benzamide derivatives is intimately linked to their three-dimensional structure, which allows for specific interactions with biological targets such as enzymes and receptors. The amide bond itself is a key feature, participating in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. The aromatic ring provides a platform for various substitutions that can modulate properties like lipophilicity, electronic distribution, and steric bulk, all of which influence the compound's pharmacokinetic and pharmacodynamic profile.
Significance of the Pyridyl Ethyl Benzamide Chemical Motif in Medicinal Chemistry
The pyridine (B92270) ring , a bioisostere of a benzene (B151609) ring, is a common feature in many pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated, which can influence the compound's solubility and its ability to interact with biological targets. The position of the nitrogen atom within the ring (in this case, at the 3-position) is crucial as it dictates the electronic properties and the spatial orientation of potential interaction points. Research on related structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has highlighted the importance of the pyridin-3-yl group for antibacterial activity. nih.gov
The ethyl linker provides a degree of conformational flexibility, allowing the pyridine and benzamide (B126) moieties to adopt an optimal orientation for binding to a target protein. This flexibility can be a key determinant of biological activity.
The benzamide group , as previously discussed, is a well-established pharmacophore. The amide linkage is relatively stable to metabolic degradation and can form key hydrogen bonds with biological macromolecules.
While direct research into the biological activity of N-(2-(Pyridin-3-yl)ethyl)benzamide is not extensively documented in publicly available literature, the closely related N-[2-(2-pyridinyl)ethyl]benzamide derivatives have been investigated as fungicides. nih.gov This suggests that the pyridyl-ethyl-benzamide scaffold has the potential to interfere with biological processes in pathogenic organisms. Furthermore, studies on N-(pyridin-3-yl)benzamides have revealed their potential as selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), an important target for the treatment of hypertension and heart failure. This underscores the potential of the pyridyl-benzamide core in designing enzyme inhibitors.
Overview of Established and Emerging Research Trajectories for N 2 Pyridin 3 Yl Ethyl Benzamide and Analogues
Amide Bond Formation Strategies for the Core Structure
The synthesis of the this compound core relies on the formation of a stable amide bond between 3-(2-aminoethyl)pyridine (B1299899) and benzoic acid or its activated derivatives. The most common approach involves the use of coupling reagents to facilitate this condensation reaction. growingscience.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A variety of coupling reagents can be employed, each with its own advantages regarding reaction time, yield, and prevention of side reactions like racemization. peptide.comsigmaaldrich.com Common choices include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. peptide.combachem.com More modern and efficient reagents include phosphonium (B103445) salts like PyBOP and aminium/uronium salts like HATU, HBTU, and TBTU, which often provide faster reactions and higher yields. sigmaaldrich.combachem.com The choice of solvent and base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is also crucial for optimizing the reaction conditions. growingscience.comchemicalbook.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additives/Base | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, cost-effective. peptide.combachem.com |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | High efficiency, suitable for difficult couplings. sigmaaldrich.com |
| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | DIPEA, NMM | Fast reaction rates, low racemization. growingscience.comsigmaaldrich.com |
| Other | CDI, T3P | - | Effective under specific conditions. luxembourg-bio.com |
Derivatization via Modifications of the Benzamide Moiety
Structural diversity can be readily introduced by modifying the benzamide portion of the molecule. This is typically achieved by using substituted benzoic acids or benzoyl chlorides in the initial amide coupling step. chemicalbook.comresearchgate.net A wide array of functional groups can be incorporated onto the phenyl ring, including halogens, alkyls, alkoxys, and nitro groups, to study structure-activity relationships (SAR). nih.govnih.gov For instance, research into related benzamide structures has shown that introducing substituents at the 2-position of the phenyl ring can be critical for biological activity, while adding a chlorine or nitro group can sometimes decrease it. nih.gov
Synthetic Approaches for Modifications on the Pyridyl Ring
Starting with a substituted 3-(2-aminoethyl)pyridine allows for the introduction of various groups onto the pyridine (B92270) scaffold before the amide coupling. Alternatively, direct modification of the pyridine ring on the intact this compound molecule can be accomplished through reactions like bromination. For example, N-bromosuccinimide (NBS) has been used to brominate the C5-position of a similar pyridine-containing ketone, demonstrating a viable path for late-stage functionalization. nih.gov Such modifications can significantly alter the electronic properties and binding interactions of the molecule. nih.gov
Exploitation of the Ethyl Linker for Structural Elaboration
The ethyl linker connecting the pyridine and benzamide moieties provides flexibility and can be a target for structural modification to alter the compound's conformation and spacing between the two aromatic rings. While direct modification of the ethyl linker in the final product is challenging, analogs with different linkers can be synthesized by starting with alternative aminoalkylpyridines.
For example, using aminomethylpyridine or aminopropylpyridine would result in shorter or longer linkers, respectively. Furthermore, more complex linkers incorporating additional functional groups or rigid elements like cyclopropane (B1198618) rings could be synthesized and then coupled with benzoic acid. In a related structure, a trans-conformation was observed for a compound with a C(py)–C(e)–C(e)–C(py) fragment, highlighting how the linker influences molecular geometry. researchgate.net
Metal-Catalyzed Reactions in the Synthesis of this compound Analogues
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly valuable for derivatizing the aromatic rings of this compound analogues. nih.govnih.gov
For instance, a Suzuki-Miyaura coupling can be used to attach new aryl or heteroaryl groups to a halogenated version of either the pyridine or benzamide ring. nih.gov This strategy was employed in the synthesis of pyridine-derived analogues where a bromoalkene was coupled with (2-methoxypyridin-3-yl)boronic acid using a palladium catalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. nih.gov Similarly, palladium-catalyzed C-N cross-coupling reactions are instrumental in synthesizing arylated amines, which are precursors to or derivatives of the core structure. acs.org Nickel-based catalysts have also been explored for C-N cross-coupling reactions. researchgate.net
Table 2: Examples of Metal-Catalyzed Reactions for Analog Synthesis
| Reaction Name | Catalyst/Ligand | Substrates | Purpose |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos | Bromoalkene, Pyridine boronic acid | Forms a C-C bond to link aromatic rings. nih.gov |
| Heck Coupling | Palladium complex | Iodobenzene, Enolate | Creates a C-C bond for scaffold construction. nih.gov |
| Chan-Lam Coupling | Nickel or Copper catalyst | Aryl boronic acids, Amines | Forms a C-N bond. researchgate.net |
| C-N Cross-Coupling | Palladium / Phosphine Ligands | Aryl halides, Amines | Synthesizes arylated amine precursors or analogs. acs.org |
Chemodivergent Synthetic Pathways for Scaffold Diversity
Chemodivergent synthesis enables the creation of structurally distinct molecules from a common intermediate by slightly altering reaction conditions. This approach is valuable for generating a library of diverse scaffolds from a single starting point. For this compound, a key intermediate could be functionalized in different ways to yield varied molecular frameworks.
For example, a chlorinated pyrazine analog of the core structure was used as a scaffold. nih.gov This intermediate underwent nucleophilic substitution with various amines or palladium-catalyzed cross-coupling reactions to produce a wide range of derivatives. nih.gov Similarly, by carefully selecting reagents and conditions, intermediates in the synthesis of related heterocyclic systems can be guided toward different cyclization pathways, leading to fused heterocycles like pyrazolo[1,5-a]pyrimidines or pyrazolo[5,1-c] luxembourg-bio.comresearchgate.netnih.govtriazines from a common aminopyrazole precursor. acs.org Such strategies maximize synthetic efficiency and expand the chemical space that can be explored from a single precursor. acs.org
Isolation and Characterization of Reaction By-products and Related Structures
The synthesis of this compound and its analogs is often accompanied by the formation of impurities and by-products. google.com Identifying these related substances is crucial for ensuring the purity of the final compound and for understanding the reaction mechanism. Common impurities can arise from incomplete reactions, side reactions of the coupling reagents, or further reactions of the product. whiterose.ac.uk
Standard purification techniques, such as column chromatography and recrystallization, are used to isolate the desired product from the crude reaction mixture. chemicalbook.comresearchgate.net The characterization of both the main product and any isolated by-products is accomplished using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Mass Spectrometry (MS) confirms the molecular weight. youtube.commdpi.com Structural elucidation is definitively achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), which provides detailed information about the molecular structure. nih.govresearchgate.net
Impact of Substituent Patterns on Molecular Interactions and Biological Potency
The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) and cyano (-CN), can significantly enhance the biological activity of certain pyridine-based compounds. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing a cyano group were found to decrease the expression of the FOXM1 protein, a target in triple-negative breast cancer. mdpi.com This suggests that the low electron density on the phenylacetamide ring, induced by the cyano group, favors interactions with electron-rich areas of the target protein. mdpi.com Specifically, molecular electrostatic potential (MEP) analysis of a cyano-substituted compound showed a less negative potential compared to its parent compound, which is believed to facilitate favorable interactions with specific amino acid residues like Asp293 and Ser290 in the FOXM1 DNA-binding domain. mdpi.com
In another study, the addition of a trifluoroacetamide (B147638) moiety to a pyridine derivative was designed to increase interactions within the allosteric binding site of VEGFR-2, a key protein in angiogenesis. semanticscholar.org This modification was part of a strategy to enhance the compound's inhibitory potential. semanticscholar.org Similarly, the presence of a trifluoromethyl group on the pyridine ring of N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2,6-dichlorobenzamide is a key feature of a patented series of fungicidal compounds, highlighting the importance of this electronegative group for its biological function. google.com
The strategic placement of these electronegative groups can therefore lead to more potent derivatives by optimizing electrostatic interactions with the target protein.
Replacing or substituting parts of the this compound scaffold with other heterocyclic rings like furan (B31954), pyrazine, or thiazole (B1198619) can profoundly alter the compound's activity profile. This is because different heterocycles introduce unique electronic properties, steric bulk, and hydrogen bonding capabilities.
For example, in the development of antiproliferative agents, the incorporation of a 1,2,3-triazole moiety into pyridine derivatives has shown promise. researchgate.net Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamides, which feature a fused thiophene (B33073) ring, have demonstrated their potential as FOXM1 inhibitors. mdpi.com The synthesis of thiazole-clubbed pyridine scaffolds has also been explored for potential antiviral applications, specifically targeting the main protease of SARS-CoV-2. mdpi.com
Furthermore, the introduction of a furan ring in the central scaffold of certain antiprotozoal compounds has been shown to be a successful strategy. semanticscholar.org The replacement of a phenyl ring with a 2-pyridinyl group in a series of anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides, however, resulted in a loss of activity, demonstrating that not all heterocyclic substitutions are beneficial. bris.ac.uk
These examples underscore the significant impact that different heterocyclic substitutions can have on the biological activity of the parent compound, offering a versatile strategy for fine-tuning its therapeutic properties.
Conformational Preferences and Stereochemical Considerations in Ligand-Target Recognition
The three-dimensional arrangement of a molecule (its conformation) and the spatial arrangement of its atoms (its stereochemistry) are crucial for effective binding to a biological target. For this compound derivatives, the relative orientation of the pyridine and benzamide rings, as well as the flexibility of the ethyl linker, dictates how the molecule fits into the binding pocket of a receptor.
Studies on related benzamide derivatives have shown that the molecule can adopt different conformations. For instance, in the crystal structure of 4-Methyl-N-[2-(pyridin-2-yl)ethyl-carbamo-thio-yl]benzamide, the dihedral angle between the benzene (B151609) and pyridine rings is 71.33 (15)°. nih.govresearchgate.net In a similar compound, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, this angle is slightly different at 66.54 (9)°. researchgate.net This indicates that even small changes to the substituents can influence the preferred conformation.
The planarity of the molecule can also be a significant factor. In some substituted benzamides, an intramolecular hydrogen bond can "lock" the molecule into a more planar conformation, which can affect its lipophilicity and binding characteristics. nih.gov The presence of bulky substituents can force the amide moiety out of coplanarity with the benzene ring, which can also impact activity. nih.gov
The stereochemistry of chiral centers, if present, is another critical consideration. While the core this compound structure is achiral, substitutions can introduce chirality, and the different enantiomers may exhibit vastly different biological activities. This highlights the importance of synthesizing and testing stereochemically pure compounds to fully understand their interaction with biological targets.
Role of Intramolecular and Intermolecular Hydrogen Bonding Networks in Biological Activity
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the amide proton and a suitable acceptor atom within the same molecule. For example, in some N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an intramolecular hydrogen bond between a 6-hydroxy group and the amide carbonyl oxygen can mask the polarity of the amide group. nih.gov Similarly, in 4-Methyl-N-[2-(pyridin-2-yl)ethyl-carbamo-thio-yl]benzamide, an intramolecular N-H⋯O hydrogen bond is present, contributing to a planar six-membered ring structure. nih.govresearchgate.net This type of bonding can pre-organize the molecule into a conformation that is favorable for binding to its target.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are formed between the ligand and the amino acid residues of the target protein. These are often crucial for anchoring the ligand in the binding site. The pyridine nitrogen and the amide group of this compound are key hydrogen bond acceptors and donors. For instance, in the design of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, the isonicotinamide (B137802) core (a pyridine carboxamide) is a key element for interaction. researchgate.net Molecular docking studies of various pyridine derivatives consistently show the formation of hydrogen bonds with key residues in the active site of their respective targets. mdpi.comscispace.comnih.gov The presence of hydrogen bond donors in pyridine-derived compounds has been shown to be beneficial for their antiproliferative activity. mdpi.com
The ability to form these hydrogen bonding networks is a critical determinant of the biological activity of this class of compounds.
Computational Chemistry Approaches in SAR Prediction and Optimization
Computational chemistry provides powerful tools for predicting and optimizing the structure-activity relationships of drug candidates, including this compound derivatives. These methods allow for the rapid screening of virtual libraries of compounds and provide insights into the molecular basis of their activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com This method is widely used to understand the interactions between this compound derivatives and their biological targets.
In numerous studies, molecular docking has been employed to elucidate the binding modes of pyridine-based compounds. semanticscholar.orgmdpi.comnih.gov The process typically involves placing the optimized 3D structure of the ligand into the binding site of the target protein. scispace.com The simulation then explores various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. scispace.com
For example, docking studies on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors have revealed critical hydrogen bond and hydrophobic interactions within the binding pocket. nih.govresearchgate.net Similarly, docking simulations of thiazole-clubbed pyridine scaffolds against the SARS-CoV-2 main protease have identified key interactions with amino acid residues and predicted binding energies. mdpi.com These simulations can guide the design of new derivatives with improved binding affinity by identifying favorable and unfavorable substitutions. nih.govresearchgate.net
The validation of docking protocols is often achieved by re-docking a known co-crystallized ligand into the active site and comparing the predicted pose with the experimental one. semanticscholar.org A low root-mean-square deviation (RMSD) between the two poses indicates a reliable docking setup. semanticscholar.org
Below is an interactive table summarizing the findings from various molecular docking studies on related pyridine derivatives:
| Compound Class | Target Protein | Key Interactions Observed in Docking | Reference |
| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | Hydrogen bonds and hydrophobic interactions | nih.govresearchgate.net |
| Thiazole-clubbed pyridine scaffolds | SARS-CoV-2 Main Protease | Hydrogen bonds (acceptor and donor) and hydrophobic interactions | mdpi.com |
| Pyridine-thiourea derivatives | DNA gyrase B (S. aureus and E. coli) | Hydrogen bonds with amino acids in the interaction group | scispace.com |
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | Interactions within the catalytic pocket | semanticscholar.org |
| Thieno[2,3-b]pyridines | FOXM1-DBD | Interactions with Asp293 and Ser290 | mdpi.com |
Quantum Chemical Calculations for Electronic Property Assessment
A comprehensive understanding of the structure-activity relationship (SAR) for this compound derivatives necessitates a detailed analysis of their electronic properties. While direct experimental measurement of these characteristics at the molecular level is often challenging, quantum chemical calculations provide a powerful in silico alternative. These computational methods allow for the elucidation of electronic structure, which in turn can be correlated with the biological activity of the compounds.
Theoretical investigations into the electronic nature of this compound and its analogues are typically performed using Density Functional Theory (DFT). This method has been successfully applied to a variety of pyridine derivatives to understand their reactivity and interaction with biological targets. mdpi.comresearchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, often paired with a basis set such as 6-311++G(d,p), is a common choice for these calculations, as it provides a good balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.net
The process begins with the geometry optimization of the molecule, where the algorithm seeks the lowest energy conformation. From this optimized structure, a variety of electronic descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting how a molecule might interact with a biological receptor, for instance, through hydrogen bonding or electrostatic interactions.
Another important output is the Mulliken atomic charges, which assign a partial charge to each atom in the molecule. mdpi.com This information helps to identify specific atoms that are likely to be involved in interactions with a target protein. For this compound derivatives, understanding the partial charges on the pyridine nitrogen, the amide nitrogen and oxygen, and various positions on the aromatic rings can provide crucial insights for designing more potent analogues.
While specific research detailing these calculations for this compound is not available in the reviewed literature, the established methodologies from studies on related compounds provide a clear framework for how such an analysis would be conducted. The data generated from these calculations would be compiled into tables to facilitate comparison across a series of derivatives and to build robust SAR models.
Table of Calculated Electronic Properties for Hypothetical this compound Derivatives
The following interactive table illustrates the type of data that would be generated from quantum chemical calculations for a series of hypothetical derivatives. The values are for illustrative purposes only and are not based on actual experimental or computational results.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Unsubstituted | -6.5 | -1.2 | 5.3 | 3.5 |
| 4-Chloro | -6.7 | -1.5 | 5.2 | 4.2 |
| 4-Methoxy | -6.2 | -1.0 | 5.2 | 4.0 |
| 4-Nitro | -7.2 | -2.1 | 5.1 | 6.8 |
| 2-Fluoro | -6.6 | -1.4 | 5.2 | 3.8 |
Note: The data in this table is purely illustrative and intended to represent the format of results from quantum chemical calculations.
Preclinical Biological Activities and Molecular Targets of N 2 Pyridin 3 Yl Ethyl Benzamide and Its Analogues
Enzyme Modulation and Inhibition Profiles
Selective Inhibition of Aldosterone (B195564) Synthase (CYP11B2) over Steroid-11β-hydroxylase (CYP11B1)
A significant area of investigation for pyridyl-benzamide derivatives has been their role as inhibitors of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. nih.gov Elevated aldosterone levels are implicated in various cardiovascular conditions, making CYP11B2 a prime therapeutic target. nih.govbldpharm.com A major challenge in this area is achieving selectivity for CYP11B2 over the highly homologous (93% sequence identity) steroid-11β-hydroxylase (CYP11B1), which is responsible for cortisol production. nih.gov Inhibition of CYP11B1 can lead to serious side effects related to cortisol deficiency. nih.gov
A series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated for their ability to inhibit human CYP11B2 and CYP11B1. nih.govnih.gov These compounds were designed by replacing the dimethylethanone linker of the known CYP inhibitor Metyrapone with an amide linker. nih.gov While generally less potent than some other known inhibitors, several analogues demonstrated high selectivity for CYP11B2. nih.gov For instance, the introduction of halogen substituents at the para-position of the benzamide (B126) moiety resulted in potent inhibitors of CYP11B2, with a fluoro-substituted analogue (compound 3e) showing a selectivity factor of 174 for CYP11B2 over CYP11B1. nih.gov The most active compound in the series was a difluoro derivative (compound 3r), with an IC50 value of 53.5 nM against CYP11B2. nih.gov Notably, none of the tested N-(Pyridin-3-yl)benzamides showed significant inhibition of CYP11B1, CYP17, or CYP19 (aromatase). nih.govnih.gov
| Compound | Substituent (Benzamide Ring) | CYP11B2 IC50 (µM) | CYP11B1 IC50 (µM) | Selectivity (CYP11B1/CYP11B2) |
| 3d | Unsubstituted | 1.18 | >10 | >8 |
| 3e | 4-Fluoro | 0.094 | >10 | >106 |
| 3f | 4-Chloro | 0.083 | 7.2 | 87 |
| 3g | 4-Bromo | 0.098 | >10 | >102 |
| 3r | 3,4-Difluoro | 0.0535 | >10 | >187 |
| Metyrapone | Reference | 0.128 | 0.076 | 0.6 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Kinase Inhibition Potency (e.g., BCR-ABL, B-Raf(V600E), Cyclin-dependent kinase 2 (CDK2), RET)
The pyridyl-benzamide scaffold is also prevalent in the development of kinase inhibitors for cancer therapy. gsartor.org Analogues incorporating this structure have shown potent inhibition against several kinases.
Notably, a series of N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were developed as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is considered a potential drug target for autosomal dominant polycystic kidney disease (ADPKD). The representative compound, B2, potently inhibited CDK7 with an IC50 value of 4 nM and demonstrated high selectivity over other CDKs. This compound was effective in suppressing renal cyst development in both in vitro and in vivo models.
Other related benzamide structures have also shown kinase inhibitory activity. For example, a study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds explored their potential as Rho-associated kinase-1 (ROCK1) inhibitors, which are targets for cardiovascular disease. nih.gov Additionally, 5-substituted-N-pyridazinylbenzamide derivatives were identified as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. nih.gov
| Compound | Target Kinase | IC50 (nM) | Indication/Target Family |
| B2 | CDK7 | 4 | Autosomal Dominant Polycystic Kidney Disease |
| B2 | CDK1 | >1000 | Cell Cycle |
| B2 | CDK2 | 196 | Cell Cycle |
| B2 | CDK9 | 120 | Transcription |
Data for compound B2 (N-(4-fluoro-3-morpholinophenyl)-5-(pyridin-3-yl)-1H-indazol-3-amine) sourced from the Journal of Medicinal Chemistry.
Histone Deacetylase (HDAC) Inhibitory Activity
The pyridyl-benzamide structure is a key feature in a class of epigenetic modulating compounds known as Histone Deacetylase (HDAC) inhibitors. wikipedia.org These inhibitors are being explored for various therapeutic applications, including cancer and as latency-reversing agents for HIV-1. wikipedia.orgsigmaaldrich.com
Research has shown that HDAC inhibitors containing a benzamide functional group and a pyridyl cap are particularly effective. wikipedia.org The 2-aminobenzamide (B116534) group, in particular, often confers selectivity for Class I HDACs (HDAC1, 2, and 3). chemsrc.com An example is MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide), an orally active, isotype-selective HDAC inhibitor that targets HDACs 1, 2, 3, and 11 at submicromolar concentrations. sigmaaldrich.com This compound has been shown to block cancer cell proliferation, induce apoptosis, and has entered clinical trials. sigmaaldrich.com The design of such molecules often features the 2-aminoanilide unit as the zinc-binding group, a linker, and the pyridyl-containing moiety as the "capping" group that interacts with the surface of the enzyme. sigmaaldrich.comchemsrc.com
| Compound | Target HDAC | IC50 (µM) | Class |
| MGCD0103 | HDAC1 | 0.15 | Class I |
| MGCD0103 | HDAC2 | 0.24 | Class I |
| MGCD0103 | HDAC3 | 1.66 | Class I |
| MGCD0103 | HDAC11 | 0.95 | Class IV |
Data for MGCD0103 sourced from ACS Medicinal Chemistry Letters. sigmaaldrich.com
Lipoxygenase (LOX) Inhibition
The enzyme 5-lipoxygenase (5-LOX) is responsible for producing inflammatory leukotrienes, making it a target for inflammatory conditions like asthma. While the core N-(2-(Pyridin-3-yl)ethyl)benzamide scaffold is not prominently featured as a direct 5-LOX inhibitor in the reviewed literature, structurally related compounds containing a pyridyl moiety have been developed as potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene synthesis. For example, the compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (11j) was identified as a potent and selective FLAP inhibitor with an IC50 of 4.2 nM in a binding assay. nih.gov This demonstrates that the pyridyl group is a viable component in scaffolds targeting the 5-LOX pathway. nih.gov
Heat Shock Protein 90 (HSP90) Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is critical for the stability and function of numerous client proteins involved in cancer cell growth and survival, making it a key target for cancer therapy. Several potent HSP90 inhibitors have been developed based on a 2-aminobenzamide scaffold.
One such novel class of inhibitors features an indazol-4-one derived 2-aminobenzamide structure. An optimized analogue from this class, SNX-2112, was identified as a highly selective and potent HSP90 inhibitor with nanomolar antiproliferative activity across multiple cancer cell lines. Its prodrug, SNX-5422, was orally bioavailable and showed efficacy in various xenograft tumor models. Another example, TAS-116, which incorporates a pyrazolo[3,4-b]pyridine core and a benzamide group, is a selective inhibitor of HSP90α and HSP90β. The discovery of these compounds underscores the utility of the benzamide framework in designing potent and selective HSP90 inhibitors.
| Compound | Cell Line | IC50 (nM) | Target |
| SNX-2112 | HT-29 (Colon Cancer) | 3 | HSP90 |
| SNX-2112 | Her2 (via Western Blot) | 11 | HSP90 Client Protein |
| TAS-116 | NCI-H1975 (Lung Cancer) | 18 | HSP90 |
Data sourced from the Journal of Medicinal Chemistry.
Inhibition of Lipid Metabolism-Related Enzymes (e.g., Stearoyl-CoA Desaturase-1 (SCD-1), Monoacylglycerol Lipase (MAGL))
The pyridinyl-benzamide framework and its analogues have also been investigated as inhibitors of enzymes involved in lipid metabolism, which are targets for metabolic diseases. nih.gov
Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL increases 2-AG levels, which has therapeutic potential for neurological and other disorders. In the development of novel reversible MAGL inhibitors, structural modifications of a lead compound led to the identification of the 3-fluoro-5-(2-methylpyridin-3-yl)phenyl fragment as an optimal biaryl moiety for improving metabolic stability while maintaining potency. This highlights the successful incorporation of a pyridyl-phenyl group, an analogue of the pyridyl-benzamide core, into potent MAGL inhibitors.
Stearoyl-CoA Desaturase-1 (SCD-1): SCD-1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids and is a target for treating metabolic disorders and certain cancers. nih.govnih.gov The pyridazine/pyridine (B92270) core has been a key element in the development of SCD-1 inhibitors. wikipedia.org Structure-activity relationship (SAR) analysis of one series of inhibitors highlighted the importance of a pyridin-3-yl-methyl group for maintaining potent activity. nih.gov This finding points to the value of the pyridyl moiety in designing effective SCD-1 inhibitors. nih.gov
Receptor Ligand Interactions
The interaction of this compound and its analogues with various receptors has been a significant area of preclinical research. These investigations have revealed specific binding affinities and modulatory activities at neurotransmitter and other key receptor systems.
Analogues of this compound have demonstrated notable affinity for both serotonin (B10506) and dopamine (B1211576) receptors. A series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, derived from a benzamide precursor, were synthesized and evaluated for their binding to dopamine D₂ and serotonin 5-HT₃ receptors. nih.gov Many of these pyridine-3-carboxamide (B1143946) analogues showed nanomolar binding affinity for the 5-HT₃ receptor and moderate to high affinity for the D₂ receptor. nih.gov
Structural modifications, such as the introduction of a bromine atom and a methylamino group onto the pyridine ring, were found to enhance the affinity for the D₂ receptor while maintaining potent 5-HT₃ receptor binding. nih.gov One particular analogue, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide (compound 53), exhibited high affinity for both receptors, with values significantly more potent than the reference drug metoclopramide. nih.gov Further investigation into the stereochemistry of this compound revealed that the (R)-enantiomer displayed strong affinity for both D₂ and 5-HT₃ receptors, whereas the (S)-enantiomer had potent 5-HT₃ affinity but only moderate D₂ receptor affinity. nih.gov
In other studies, replacing the phenyl ring of certain indazole-based compounds with a pyridin-3-yl substituent resulted in low activity towards the 5-HT₂ₐ receptor. nih.gov Benzamide derivatives are known to sometimes exhibit low affinity for the D₄ receptor. researchgate.net
Table 1: Receptor Binding Affinity of Selected this compound Analogues
| Compound | Receptor | Binding Affinity (nM) |
|---|---|---|
| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide (53) | Dopamine D₂ | 23.3 |
| Serotonin 5-HT₃ | 0.97 | |
| Metoclopramide (Reference) | Dopamine D₂ | 444 |
| Serotonin 5-HT₃ | 228 |
Data sourced from a study on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides. nih.gov
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are critical G protein-coupled receptors involved in various physiological functions. biorxiv.org While direct studies on this compound's activity at muscarinic receptors are not extensively detailed in the provided context, the broader class of benzamide and pyridine-containing compounds are known to interact with cholinergic systems. For instance, organophosphate poisoning leads to an overstimulation of both nicotinic and muscarinic acetylcholine receptors due to the accumulation of acetylcholine. acs.org Research into ligands for these receptors is ongoing, with a focus on understanding how different compounds can act as agonists or antagonists to modulate receptor activity. biorxiv.org The structural features of this compound, containing both a benzamide and a pyridine moiety, suggest a potential for interaction with mAChRs, though specific affinity and efficacy data are not available in the provided results.
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating metabolic pathways. nih.govnih.gov Novel benzamide derivatives are being explored as modulators of PPARγ receptors for potential therapeutic applications in metabolic diseases, inflammation, and cancer. google.com Thiazolidinediones (TZDs) are well-known potent PPARγ ligands used as insulin (B600854) sensitizers. nih.gov In an effort to find alternatives to TZDs with potentially better safety profiles, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized. nih.gov Structure-activity relationship studies revealed that replacing a quinolinoxy group with a phenyl ring containing a piperazine (B1678402) substitution at the 4-position influenced PPARγ activation. nih.gov Although the specific compound this compound is not directly implicated, this highlights the activity of the broader benzamide and pyridine chemical classes in the modulation of PPARs.
Antiparasitic and Antiprotozoal Efficacy
The this compound scaffold and its analogues have been investigated for their potential to combat parasitic and protozoal infections.
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. nih.gov T. b. rhodesiense is responsible for the more acute form of the disease. nih.gov There is an urgent need for new drugs to treat HAT. nih.govnih.gov Screening of compound libraries has identified 2-aminopyridines as a promising class of compounds with trypanotoxic activity. nih.govnih.gov These compounds have shown submicromolar toxicity against T. brucei subspecies, including T. b. rhodesiense, while exhibiting low cytotoxicity against mammalian cells. nih.govnih.gov For example, the 2-aminopyridine (B139424) analogue CBK201352 was found to be trypanotoxic for T. b. brucei, T. b. gambiense, and T. b. rhodesiense. nih.govnih.gov This demonstrates the potential of pyridine-containing structures in the development of novel treatments for this neglected tropical disease.
Malaria, caused by Plasmodium parasites, remains a major global health issue. Research into novel antiplasmodial agents has included derivatives of benzimidazole (B57391) and pyridine carboxamides. In a study of 2-amidobenzimidazole derivatives, the position of the nitrogen in the pyridine ring was critical for activity against Plasmodium falciparum (Pf). nih.gov A picolinamide (B142947) derivative (nitrogen at the 2'-position) showed an IC₅₀ of 0.98 µM, while the corresponding nicotinamide (B372718) (3'-position) and isonicotinamide (B137802) (4'-position) derivatives were inactive. nih.gov This highlights the importance of the pyridin-2-yl moiety for antiplasmodial efficacy in this particular chemical series. nih.gov Another study focused on pyridine carboxamides and thiocarboxamides, identifying a thiopicolinamide with submicromolar antiplasmodial activity (IC₅₀ = 142 nM) that was equally effective against chloroquine-sensitive and -resistant parasite strains. nih.gov
Table 2: Antiplasmodial Activity of Selected Pyridine-Containing Compounds
| Compound Class/Derivative | Parasite Strain | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2-Amidobenzimidazole (Picolinamide, BZ 1) | P. falciparum | 0.98 | 14.5 |
| 2-Amidobenzimidazole (Nicotinamide, BZ 2) | P. falciparum | Inactive | - |
| 2-Amidobenzimidazole (Isonicotinamide, BZ 3) | P. falciparum | Inactive | - |
| Thiopicolinamide (13i) | P. falciparum | 0.142 | >88 |
Data sourced from studies on benzimidazole and pyridine carboxamide derivatives. nih.govnih.gov
Antimicrobial Spectrum of Activity
Analogues of this compound have demonstrated a variety of antimicrobial effects, including antibacterial, antitubercular, and antifungal activities, as well as the ability to inhibit quorum sensing in pathogenic bacteria.
Antibacterial Effects against Gram-Positive and Gram-Negative Strains
The antibacterial potential of this compound analogues has been explored against a range of bacterial species. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the core compound, have shown potent activity against Gram-positive bacteria. Compounds such as 21b, 21d, 21e, and 21f from this series exhibited strong antibacterial effects, comparable to the antibiotic linezolid, against strains including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the low microgram per milliliter range, indicating significant potency.
In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and evaluated for their antibacterial properties. These compounds were found to be effective against both Gram-positive and Gram-negative aquatic bacterial species. Notably, while the standard antibiotic cefazolin (B47455) was ineffective against Bacillus cereus, the synthesized derivatives demonstrated activity against this strain.
Furthermore, research on N-pyridin-3-yl-benzenesulfonamide, a related sulfonamide analogue, revealed antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. The activity was concentration-dependent, with larger zones of inhibition observed at higher concentrations. Similarly, certain N-alkylated pyridine-based organic salts have shown antibacterial activity against both S. aureus and E. coli.
However, not all analogues have shown broad-spectrum activity. A series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), but none of the compounds in this particular series displayed any antibacterial activity against the tested strains.
Table 1: Antibacterial Activity of Selected this compound Analogues
| Compound/Analogue Class | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Strong, comparable to linezolid | |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Aquatic Gram-positive and Gram-negative species, Bacillus cereus | Effective | |
| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Concentration-dependent inhibition | |
| N-alkylated pyridine-based organic salts (e.g., 66) | S. aureus, E. coli | MIC: 56 ± 0.5% and 55 ± 0.5% inhibition at 100 μg/mL respectively | |
| 2-Thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives | S. aureus, P. aeruginosa | No activity observed |
Antitubercular Activity against Mycobacterium tuberculosis
Several studies have highlighted the potential of this compound analogues as antitubercular agents. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, with several compounds exhibiting significant activity against Mycobacterium tuberculosis H37Ra. Specifically, compounds 6a, 6e, 6h, 6j, 6k , and 7e showed 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM.
Another class of related compounds, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives, also demonstrated excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentrations for these compounds were reported to be in the sub-micromolar range. Similarly, reduced lipophilic N-benzylic imidazo[1,2-a]pyridine (B132010) carboxamides have been identified as potent anti-TB agents, with five derivatives showing MICs of less than 0.035 μM against the H37Rv strain and clinically isolated multidrug-resistant strains.
The inclusion of a pyridine moiety in the structure of potential antitubercular agents has been noted to improve water solubility and reduce cytotoxicity.
Table 2: Antitubercular Activity of Selected this compound Analogues
| Compound/Analogue Class | M. tuberculosis Strain(s) | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Substituted-N-(pyridin-3-yl)benzamide derivatives (6a, 6e, 6h, 6j, 6k, 7e) | H37Ra | IC₅₀: 1.35 - 2.18 μM | |
| Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives | H37Rv, INH-resistant, RMP-resistant | MIC: <0.002 - 0.381 µg/mL | |
| N-benzylic imidazo[1,2-a]pyridine carboxamides (A2, A3, A4, B1, B9) | H37Rv, multidrug-resistant strains | MIC: < 0.035 μM |
Antifungal Efficacy
The antifungal properties of this compound analogues have also been investigated. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activities against eight tested fungi at a concentration of 50 mg/L. Notably, compound 7h from this series exhibited a higher inhibitory activity (90.5%) against Botrytis cinerea than the commercial fungicide fluxapyroxad (B1673505) (63.6%).
Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also been reported to possess significant antifungal activity. Compounds 5a and 6a , which have a phenyl group at the para position of the benzoyl moiety, were the most active, with MIC values ranging from 3.9 to 31.25 µg/mL against various fungal strains. Furthermore, some pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were effective against Candida albicans and Aspergillus fumigatus, with some derivatives showing efficacy where the commercial drug tolnaftate (B1682400) did not.
Related structures, such as N-(morpholinothiocarbonyl) benzamide and N-(piperidylthiocarbonyl) benzamide and their Co(III) complexes, have also been studied for their antifungal activity against major plant pathogens like Botrytis cinerea.
Table 3: Antifungal Activity of Selected this compound Analogues
| Compound/Analogue Class | Fungal Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| Benzamides with pyridine-linked 1,2,4-oxadiazole (e.g., 7h) | Botrytis cinerea and 7 other fungi | Good activity at 50 mg/L; 90.5% inhibition for 7h | |
| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives (5a, 6a) | Various fungal strains | MIC: 3.9 - 31.25 µg/mL | |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Candida albicans, Aspergillus fumigatus | Effective | |
| N-(piperidylthiocarbonyl) benzamide and its Co(III) complex | Botrytis cinerea | Antifungal activity observed |
Quorum Sensing Inhibitory Potential in Pathogenic Bacteria
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapy. A study focused on N-(2- and 3-pyridinyl)benzamide derivatives revealed their potential as QS inhibitors against Pseudomonas aeruginosa. All synthesized compounds in this study showed antibiofilm activity, and compound 5d exhibited the best anti-QS zone of 4.96 mm. This suggests that interfering with QS signaling could be a key mechanism of action for these compounds. The development of such anti-virulence agents represents a promising strategy to combat bacterial pathogenicity without exerting selective pressure that leads to resistance. The use of quorum sensing inhibitors, such as 4-nitro-pyridine-N-oxide, has been shown to restore the survival of C. elegans infected with P. aeruginosa by targeting the bacterial signaling system.
Antineoplastic and Antiproliferative Investigations
Analogues of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their in vitro cytotoxicity against a variety of human cancer cell lines.
In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., Lung, Colorectal, Liver, Breast, Melanoma)
A range of this compound analogues have demonstrated significant cytotoxic effects against various human cancer cell lines.
For lung cancer , novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown promising results against the A549 human lung cancer cell line. Compound IIB from this series exhibited a tenfold lower IC₅₀ value (0.229 μM) than the established drug imatinib (B729) (2.479 μM).
In the context of colorectal and liver cancer , cyanopyridine-based compounds have been investigated. Compounds 4c and 4d showed more potent cytotoxicity against the HepG2 (hepatocellular carcinoma) cell line, with IC₅₀ values of 8.02 ± 0.38 and 6.95 ± 0.34 μM, respectively, compared to the reference drug 5-fluorouracil (B62378) (5-FU) (IC₅₀ = 9.42 ± 0.46 μM). Compound 4c was also more potent against the HCT-116 (colorectal carcinoma) cell line (IC₅₀ = 7.15 ± 0.35 μM) than 5-FU (IC₅₀ = 8.01 ± 0.39 μM).
Regarding breast cancer , a series of pyrido[1,2-a]benzimidazoles were evaluated for their antiproliferative activity. Compound 25 from this series showed a selective antiproliferative effect in the single-digit micromolar range on the MCF-7 breast cancer cell line. Additionally, newly synthesized pyrid-2-yl benzotriazin-7-ones were evaluated against the MCF-7 cell line, with the alteration from a phenyl to a pyrid-2-yl substitution increasing cytotoxicity against most cancer cell lines.
While specific data on melanoma cell lines for close analogues is less prevalent, the broad-spectrum antiproliferative activity observed for various pyridine-containing scaffolds, such as 2-anilino-4-(benzimidazol-2-yl)pyrimidines, suggests potential in this area as well. These compounds have shown to inhibit several cancer-related protein kinases.
Table 4: In vitro Cytotoxicity of Selected this compound Analogues against Human Cancer Cell Lines
| Compound/Analogue Class | Cancer Cell Line | Cell Line Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (IIB) | A549 | Lung | 0.229 μM | |
| Cyanopyridine-based compound (4d) | HepG2 | Liver | 6.95 ± 0.34 μM | |
| Cyanopyridine-based compound (4c) | HCT-116 | Colorectal | 7.15 ± 0.35 μM | |
| Pyrido[1,2-a]benzimidazole (25) | MCF-7 | Breast | Single-digit micromolar range |
In vivo Tumor Growth Suppression in Animal Models
While specific in vivo tumor growth suppression studies on this compound are not extensively documented in publicly available literature, research on analogous compounds containing pyridine and benzamide moieties has demonstrated significant antitumor activity in animal models. These studies provide a strong rationale for investigating the potential of this compound in this area.
For instance, a novel sulfonamide, E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide), which shares a pyridine substructure, has shown potent tumor growth inhibition in various rodent and human tumor xenograft models when administered orally. researchgate.net In mouse models, E7010 effectively inhibited the growth of colon 38 carcinoma, M5076 fibrosarcoma, and Lewis lung carcinoma, and increased the life span in mice with P388 leukemia. researchgate.net Furthermore, in rat models, it suppressed the growth of SST-2 mammary carcinoma. researchgate.net The compound also demonstrated a broad spectrum of activity against various human tumor xenografts, including gastric, colon, lung, and breast cancers. researchgate.net
Other related pyridine derivatives have also shown promise. A novel pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, was designed as a VEGFR-2 inhibitor and exhibited potent cytotoxic properties against hepatic (HepG2) and breast (MCF-7) cancer cell lines. nih.govmdpi.com This suggests its potential as a lead compound for further in vivo studies. nih.govmdpi.com
The anticancer potential of this class of compounds is further supported by studies on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells. nih.gov
These findings from structurally related compounds underscore the potential of this compound as an agent for in vivo tumor growth suppression. Further preclinical studies are warranted to directly evaluate its efficacy in animal models of cancer.
Table 1: In vivo Tumor Growth Inhibition by Analogous Compounds
| Compound | Animal Model | Tumor Type | Outcome | Reference |
| E7010 | Mouse | Colon 38 Carcinoma | 60-99% growth inhibition | researchgate.net |
| E7010 | Mouse | M5076 Fibrosarcoma | 75% tumor growth inhibition | researchgate.net |
| E7010 | Mouse | Lewis Lung Carcinoma | 84% increase in life span | researchgate.net |
| E7010 | Mouse | P388 Leukemia | 118% increase in life span | researchgate.net |
| E7010 | Rat | SST-2 Mammary Carcinoma | 84% growth inhibition | researchgate.net |
| E7010 | Mouse | Human Gastric Cancer Xenografts (H-81, H-111, SC-2, SC-6) | 60-78% growth inhibition | researchgate.net |
| E7010 | Mouse | Human Colon Cancer Xenografts (H-143, COLO320DM, WiDr) | 58-83% growth inhibition | researchgate.net |
| E7010 | Mouse | Human Lung Cancer Xenografts (LC-376, LC-6, LX-1) | 63-82% growth inhibition | researchgate.net |
| E7010 | Mouse | Human Breast Cancer Xenografts (H-31, MX-1) | 79-87% growth inhibition | researchgate.net |
Targeted Binding to Melanin (B1238610) in Melanoma Research
A significant area of research for benzamide derivatives is their specific binding to melanin, the pigment produced by melanocytes. This property makes them highly promising candidates for both the diagnosis and targeted therapy of melanoma, a malignant tumor of melanocytes. nih.govnih.gov
Radiolabeled benzamide derivatives have been extensively studied as imaging probes for melanoma. nih.govnih.gov These compounds exhibit a high and specific affinity for melanin within melanoma cells. nih.gov For example, benzamide derivatives labeled with radioisotopes have demonstrated significant potential for visualizing melanoma tumors using techniques like Positron Emission Tomography (PET). plos.org
One such derivative, ¹⁸F-MEL050, a fluoronicotinamide compound, has shown excellent tumor uptake and favorable pharmacokinetic properties in preclinical studies, with clearance primarily through the renal system. nih.gov This characteristic is advantageous as it may reduce background signals in the abdomen, potentially improving the detection of metastatic lesions. nih.gov Similarly, 68Ga-labeled fluorinated benzamide derivatives have been synthesized and evaluated for PET imaging of melanoma, showing selective accumulation in melanoma cells. plos.org
Clinical trials with radioiodinated benzamides, such as [¹²³I]BZA, have confirmed their high sensitivity and selectivity for melanoma, even in the context of ocular melanoma. nih.govresearchgate.net Furthermore, radioiodinated fluoropicolinamide-benzamide and fluoronicotinamide-benzamide derivatives have been developed and assessed as theranostic agents, capable of both diagnosing and treating melanoma. mdpi.com Studies have shown that these compounds can lead to prolonged retention in melanoma tumors. mdpi.com
The underlying benzamide structure of this compound suggests its potential to exhibit similar melanin-binding properties. This positions it as a candidate for future research in the development of novel agents for melanoma imaging and targeted radionuclide therapy.
Table 2: Melanin-Targeting Benzamide Derivatives in Melanoma Research
| Compound/Derivative Class | Application | Key Finding | Reference |
| Benzamide (BZ) derivatives | Imaging and Therapy | High and specific binding to melanin in melanoma cells. | nih.gov |
| ¹⁸F-MEL050 | PET Imaging | Excellent tumor uptake and favorable pharmacokinetics. | nih.gov |
| 68Ga-labeled fluorinated benzamides | PET Imaging | Selective accumulation in melanoma cells. | plos.org |
| [¹²³I]BZA | Diagnosis | High sensitivity and selectivity for ocular melanoma in clinical trials. | nih.govresearchgate.net |
| ¹³¹I-IFPABZA and ¹³¹I-IFNABZA | Theranostics | Prolonged retention in melanoma tumors. | mdpi.com |
Anti-inflammatory Properties
The pyridine and benzamide scaffolds are present in a variety of compounds that have demonstrated anti-inflammatory activities. While direct studies on the anti-inflammatory properties of this compound are limited, research on its analogues provides compelling evidence for its potential in this therapeutic area.
Pyridine compounds are recognized for their diverse therapeutic properties, including anti-inflammatory effects. mdpi.com For example, a study on newly synthesized pyridin-2-yl)phenyl)-2-methoxybenzamide and thieno[2,3-b]pyridine (B153569) derivatives showed that many of these compounds possess good anti-inflammatory activities, comparable to the standard drug Prednisolone®. researchgate.net
Similarly, research on 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester, which contains a pyridine ring, demonstrated its ability to inhibit thermally-induced protein denaturation, a marker of inflammation. nih.gov The effect was dose-dependent and comparable to that of aspirin. nih.gov This suggests that the pyridine moiety contributes to the anti-inflammatory profile.
Furthermore, N-pyridin-3-yl-benzenesulfonamide, a compound with a pyridine-3-yl group similar to the one in this compound, is noted to be part of a class of compounds with known anti-inflammatory properties. researchgate.net Several compounds with a 1,3,4-thiadiazole (B1197879) substructure, which can be linked to a pyridine ring, also exhibit anti-inflammatory activities. nih.gov
These findings from related pyridine and benzamide derivatives suggest that this compound is a promising candidate for investigation as an anti-inflammatory agent. Further in vitro and in vivo studies are necessary to elucidate its specific anti-inflammatory profile and mechanisms of action.
Table 3: Anti-inflammatory Activity of Analogous Pyridine and Benzamide Derivatives
| Compound/Derivative Class | Assay/Model | Key Finding | Reference |
| Substituted pyridin-2-yl)phenyl)-2-methoxybenzamide derivatives | In vivo | Good anti-inflammatory activities, comparable to Prednisolone®. | researchgate.net |
| 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester | In vitro (Protein Denaturation) | Dose-dependent inhibition of protein denaturation, comparable to aspirin. | nih.gov |
| N-aryl substituted benzenesulphonamides | General | Class of compounds with known anti-inflammatory activities. | researchgate.net |
| 1,3,4-Thiadiazole derivatives | General | Pharmacological activities include anti-inflammatory effects. | nih.gov |
Mechanistic Investigations and Pathway Elucidation for N 2 Pyridin 3 Yl Ethyl Benzamide Action
Molecular Binding Modes and Interaction Dynamics with Biological Targets
While direct studies on the molecular binding mode of N-(2-(Pyridin-3-yl)ethyl)benzamide are not extensively available in the public domain, research on closely related N-(pyridin-3-yl)benzamides provides significant insights into their potential biological targets and interaction dynamics. A notable target for this class of compounds is aldosterone (B195564) synthase (CYP11B2) , a key enzyme in the biosynthesis of mineralocorticoids. nih.govlookchem.com
A study on a series of 23 different N-(pyridin-3-yl)benzamides demonstrated their ability to inhibit human CYP11B2. nih.govlookchem.com The binding is thought to occur within the active site of the enzyme, with the pyridine (B92270) nitrogen and the amide linker playing crucial roles in coordinating with the heme iron and interacting with key amino acid residues. The introduction of various substituents on the benzamide (B126) moiety was found to significantly influence the inhibitory potency. lookchem.com For instance, the presence of halogen substituents at the para-position of the benzamide ring led to strong inhibition of CYP11B2. lookchem.com
Table 1: Inhibitory Activity of Selected N-(Pyridin-3-yl)benzamide Analogs against CYP11B2 Note: This data is for analogs of this compound.
| Compound | Substituent (Benzamide Ring) | IC50 (nM) for CYP11B2 |
|---|---|---|
| Analog 1 (3e) | 4-Fluoro | >1000 |
| Analog 2 (3f) | 4-Chloro | 166 |
| Analog 3 (3g) | 4-Bromo | 128 |
| Analog 4 (3r) | 2,4-Difluoro | 53.5 |
Furthermore, other research on related pyridine-containing benzamide derivatives has identified potential interactions with other significant biological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and RET kinase . nih.govnih.gov For these kinase targets, the binding typically involves the formation of hydrogen bonds between the pyridine nitrogen or amide group and key amino acid residues in the ATP-binding pocket of the kinase, leading to the inhibition of its catalytic activity. nih.gov
Disruption of Essential Cellular Processes and Metabolic Pathways
The inhibition of key enzymes by this compound and its analogs can lead to the disruption of essential cellular processes and metabolic pathways.
By inhibiting aldosterone synthase (CYP11B2) , these compounds can interfere with the renin-angiotensin-aldosterone system (RAAS), a critical pathway for regulating blood pressure and electrolyte balance. nih.govnih.gov Aldosterone, the product of CYP11B2, promotes sodium and water retention, and its overproduction can lead to hypertension and cardiovascular disease. nih.gov Inhibition of its synthesis would therefore lead to a decrease in aldosterone levels, promoting natriuresis and diuresis.
In the context of cancer, the inhibition of kinases like VEGFR-2 and RET kinase by related pyridine-containing benzamides can disrupt crucial cellular processes. nih.govnih.govrxlist.com VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors. Similarly, RET kinase is a proto-oncogene whose aberrant activation can drive the growth of certain types of cancers, such as thyroid and lung cancer. rxlist.comwikipedia.org Inhibition of RET kinase can thus halt the proliferation of cancer cells dependent on this signaling pathway. nih.gov
Modulation of Gene Expression and Cellular Signaling Cascades (e.g., Wnt Pathway)
The interaction of this compound and its analogs with their molecular targets can trigger downstream effects on gene expression and cellular signaling cascades. While direct evidence linking this specific compound to the Wnt pathway is limited, the inhibition of signaling kinases has profound effects on gene transcription.
For instance, the inhibition of the VEGFR-2 pathway would lead to a downregulation of genes involved in cell proliferation, survival, and migration. Similarly, blocking RET kinase activity would alter the expression of genes that are downstream of its signaling cascade, which are crucial for the survival and proliferation of cancer cells.
Although no direct studies have confirmed the modulation of the Wnt signaling pathway by this compound, it is a critical pathway in development and disease, and various small molecules have been developed to target it. nih.govenamine.net The dysregulation of the Wnt pathway is implicated in numerous cancers. enamine.net Inhibitors of this pathway can act at various levels, from preventing the secretion of Wnt ligands to blocking the interaction of β-catenin with its transcriptional co-activators. nih.gov Should this compound or its derivatives be found to interact with components of the Wnt pathway, it would represent a significant area of investigation for their application in oncology and other diseases.
Basis of Biological Selectivity and Specificity
The biological selectivity and specificity of a compound are critical for its therapeutic efficacy and safety profile. For the N-(pyridin-3-yl)benzamide class of compounds, selectivity has been demonstrated, particularly in the context of CYP enzyme inhibition.
The study on N-(pyridin-3-yl)benzamide analogs as aldosterone synthase inhibitors revealed a high degree of selectivity for CYP11B2 over other cytochrome P450 enzymes, including the closely related steroid-11β-hydroxylase (CYP11B1), as well as CYP17 and CYP19. nih.govlookchem.com This selectivity is attributed to subtle differences in the active sites of these enzymes. The specific interactions between the inhibitor and the amino acid residues lining the active site of CYP11B2 are thought to be more favorable than those with other CYP enzymes. lookchem.com For example, one of the most selective compounds, a 4-fluoro-substituted benzamide analog, exhibited a selectivity factor of 174 for CYP11B2 over CYP11B1. lookchem.com
Table 2: Selectivity of a 4-Fluoro-N-(pyridin-3-yl)benzamide Analog (3e) Note: This data is for an analog of this compound.
| Enzyme | IC50 (nM) | Selectivity Factor (CYP11B1/CYP11B2) |
|---|---|---|
| CYP11B1 | >1000 | 174 |
| CYP11B2 | >1000 |
In the case of kinase inhibitors, selectivity is often achieved by exploiting differences in the ATP-binding pockets of various kinases. The design of inhibitors that can form specific interactions with non-conserved residues in the target kinase's active site can lead to high selectivity, minimizing off-target effects.
Advanced Spectroscopic and Analytical Techniques in N 2 Pyridin 3 Yl Ethyl Benzamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the chemical structure of N-(2-(Pyridin-3-yl)ethyl)benzamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
¹H NMR: In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are characteristic of their chemical environment. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the pyridine (B92270) and benzene (B151609) rings, as well as for the ethyl chain protons. The amide proton (N-H) typically appears as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic peaks would be observed for the carbonyl carbon of the amide, the aromatic carbons of both the pyridine and benzene rings, and the aliphatic carbons of the ethyl linker.
| ¹H NMR Chemical Shifts (ppm, δ) | ¹³C NMR Chemical Shifts (ppm, δ) |
| Aromatic protons (Pyridine & Benzene rings) | Carbonyl carbon (C=O) |
| Amide proton (-NH-) | Aromatic carbons (Pyridine & Benzene rings) |
| Ethyl chain protons (-CH₂CH₂-) | Ethyl chain carbons (-CH₂CH₂-) |
This table represents expected regions for signals and is not based on specific experimental data for this compound which was not available in the search results.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC), it becomes LC-MS, a method that first separates components of a mixture before they are introduced into the mass spectrometer, thereby also assessing the purity of the sample.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The exact mass can be used to confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. LC-MS analysis is particularly useful to ensure the sample is free from starting materials or by-products from its synthesis. nih.gov
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Composition, Structural Fragmentation |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment, Separation of mixtures, Molecular weight of individual components |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the amide, C-N stretching, and the aromatic C-H and C=C bonds of the pyridine and benzene rings. spectrabase.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| C=O Stretch (Amide) | ~1640 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aromatic C=C Stretch | ~1600-1450 |
| C-N Stretch | ~1400-1200 |
This table represents typical absorption ranges for the indicated functional groups.
X-ray Crystallography for Three-Dimensional Structural Analysis and Ligand-Target Complex Characterization
In a related structure, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, X-ray crystallography revealed that the pyridine and benzene rings are inclined to one another. researchgate.net This type of conformational detail is critical for understanding molecular recognition and binding.
| Parameter | Information Provided by X-ray Crystallography |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three connected atoms. |
| Torsion Angles | The dihedral angle that describes the conformation around a chemical bond. |
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal structure. |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions in the crystal. |
| Ligand-Target Interactions | The specific binding mode of this compound within the active site of a biological target. |
Future Directions and Emerging Research Perspectives for N 2 Pyridin 3 Yl Ethyl Benzamide
The landscape of medicinal chemistry is continually evolving, with researchers pushing the boundaries of molecular design and therapeutic application. For the compound N-(2-(Pyridin-3-yl)ethyl)benzamide and its structural relatives, the future holds significant promise. Emerging research is focused on enhancing its properties, discovering new uses, and understanding its biological interactions on a deeper level. This article explores the key future directions and burgeoning research perspectives for this important chemical scaffold.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing N-(2-(Pyridin-3-yl)ethyl)benzamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis of benzamide derivatives typically employs coupling reagents such as EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in polar aprotic solvents like DMSO, with triethylamine as a base . Optimization involves monitoring reaction progress via HPLC or NMR to ensure complete conversion of starting materials. For example, a 20-hour reaction time at 20°C achieved 83% yield in a similar benzamide synthesis . Adjusting solvent polarity, reagent stoichiometry, and temperature can further enhance efficiency.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C) for structural confirmation, particularly to resolve pyridinyl and benzamide proton environments .
- HPLC for purity assessment, using reverse-phase columns with UV detection .
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS) .
- FT-IR to confirm amide bond formation (C=O stretch ~1650 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (S24/25) .
- Ventilation : Use fume hoods to prevent inhalation of dust (S22) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and identify key binding residues . Density functional theory (DFT) calculations (e.g., Gaussian) can optimize substituent effects on electronic properties (e.g., pyridinyl ring electron-withdrawing groups) . For instance, trifluoromethyl groups in similar benzamides improved metabolic stability and lipophilicity .
Q. What strategies resolve contradictions in experimental data when evaluating the compound’s biological activity?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or sample purity. Approaches include:
- Replicate experiments with orthogonal assays (e.g., enzymatic vs. cell-based) .
- Theoretical alignment : Cross-validate results with computational predictions (e.g., QSAR models) .
- Data normalization : Use internal controls (e.g., reference inhibitors) to standardize activity measurements .
Q. How can factorial design improve structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer : Apply a 2ⁿ factorial design to systematically vary substituents (e.g., pyridinyl position, benzamide substituents) and assess their impact on activity . For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Pyridinyl position | 3-ethyl | 3-propyl |
| Benzamide substituent | -NO₂ | -CF₃ |
| Analyze interactions between variables using ANOVA to prioritize synthetic targets . |
Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and monitor degradation via LC-MS .
- Forced degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress to identify degradation pathways .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life .
Q. How can cross-disciplinary approaches (e.g., chemical engineering principles) enhance scalable synthesis of this compound?
- Methodological Answer : Integrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
